

Application Notes: Anticancer Agent 183 (Compound 4h) in A549 Lung Cancer Cells

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Compound of Interest					
Compound Name:	Antitumor agent-183				
Cat. No.:	B15576195	Get Quote			

Product Name: Anticancer Agent 183 (Compound 4h)

Catalog No.: BCP-18301

Molecular Formula: C19H19N5O4S (as per synthesis of similar 1,3,4-oxadiazole derivatives)

Molecular Weight: 429.45 g/mol (as per synthesis of similar 1,3,4-oxadiazole derivatives)

Storage: Store at -20°C. Protect from light.

Description

Anticancer Agent 183, also identified as compound 4h, is a novel 1,3,4-oxadiazole derivative with potent and selective cytotoxic activity against the A549 human lung adenocarcinoma cell line.[1][2][3] This agent functions as a multi-faceted inhibitor, primarily targeting Matrix Metalloproteinase-9 (MMP-9) and inducing cell cycle arrest and apoptosis.[1][2][3] Its high efficacy at sub-micromolar concentrations suggests its potential as a promising candidate for further preclinical and clinical development in non-small cell lung cancer (NSCLC) therapy.

Mechanism of Action

Anticancer Agent 183 exerts its anti-proliferative effects on A549 cells through three primary mechanisms:



- Inhibition of Matrix Metalloproteinase-9 (MMP-9): The agent is a potent inhibitor of MMP-9, an enzyme critically involved in the degradation of the extracellular matrix (ECM).[1][2][3]
 Overexpression of MMP-9 in lung cancer is associated with increased invasion, metastasis, and angiogenesis.[4][5][6] By inhibiting MMP-9, Anticancer Agent 183 is expected to suppress the migratory and invasive potential of A549 cells.[1][2][3]
- Induction of Apoptosis: Treatment with Anticancer Agent 183 leads to a significant increase in
 the apoptotic cell population in A549 cells, at rates higher than the standard
 chemotherapeutic drug, cisplatin.[1][2] This suggests the activation of programmed cell death
 pathways is a key component of its cytotoxic effect.
- Cell Cycle Arrest at G0/G1 Phase: The agent causes a remarkable retention of A549 cells in
 the G0/G1 phase of the cell cycle.[1][2] This blockade prevents cells from entering the S
 phase (DNA synthesis), thereby halting their proliferation. The percentage of cells arrested in
 G0/G1 is notably higher than that induced by cisplatin, indicating a potent cytostatic effect.[1]
 [2]

Data Presentation

Table 1: Cytotoxicity and MMP-9 Inhibition of Anticancer Agent 183 (Compound 4h) in A549 Cells

Parameter	IC50 Value (μM)	Reference Compound (Cisplatin)	Source
Cell Viability (A549)	< 0.14	Not explicitly stated for comparison	[1][2]
MMP-9 Inhibition	1.65	Not explicitly stated for comparison	[1][2]

Table 2: Apoptotic and Cell Cycle Effects of Anticancer Agent 183 (Compound 4h) on A549 Cells



Parameter	Anticancer Agent 183	Cisplatin (Reference)	Control	Source
Total Apoptosis (%)	16.10 - 21.54% (range for potent compounds)	10.07%	Not specified	[1]
Cell Population in G0/G1 Phase (%)	89.66%	74.75%	48.74%	[1][2]
Cell Population in S Phase (%)	No significant effect	Lower than control	Not specified	[2]

Experimental Protocols Cell Viability and Cytotoxicity using MTT Assay

This protocol determines the concentration of Anticancer Agent 183 that inhibits 50% of cell growth (IC₅₀).

Materials:

- A549 human lung adenocarcinoma cell line
- DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Anticancer Agent 183 (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- · 96-well plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader



Procedure:

- Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of complete medium.[7]
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.
- Prepare serial dilutions of Anticancer Agent 183 in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
- Remove the old medium from the wells and add 100 μL of the various concentrations of the agent. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a control.
- Incubate the plate for 48-72 hours.
- Add 10-20 μL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[7][8][9]
- Carefully aspirate the medium containing MTT.
- Add 100-150 μL of DMSO to each well to dissolve the formazan crystals.[7]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using dose-response curve fitting software.

Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

- A549 cells
- 6-well plates



- Anticancer Agent 183
- Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow Cytometer

Procedure:

- Seed A549 cells in 6-well plates and grow to ~70-80% confluency.
- Treat the cells with Anticancer Agent 183 at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
- Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and then neutralize with complete medium.
- Wash the collected cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).
 [10]
- Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.[11]
- Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[11]
- Add 400 μL of 1X Annexin Binding Buffer to each tube.[11]
- Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10][12]



Cell Migration Analysis using Wound Healing (Scratch) Assay

This protocol assesses the effect of Anticancer Agent 183 on the collective migration of A549 cells.

Materials:

- A549 cells
- 6-well or 24-well plates
- Anticancer Agent 183 (use non-toxic concentrations, e.g., < IC₅₀)
- Sterile 200 μL pipette tip
- Microscope with a camera

Procedure:

- Seed A549 cells in a 6-well plate and grow them to form a confluent monolayer.[13]
- Create a linear scratch (wound) across the center of the monolayer using a sterile 200 μL pipette tip.[14]
- Wash the wells with PBS to remove detached cells.
- Replace the PBS with fresh medium containing a non-toxic concentration of Anticancer Agent 183. Include a vehicle-treated well as a control.
- Capture images of the scratch at 0 hours.
- Incubate the plate at 37°C and 5% CO₂.
- Capture images of the same field at subsequent time points (e.g., 12, 24, and 48 hours).
- Measure the width of the wound at different points for each time point and treatment.
 Calculate the percentage of wound closure relative to the initial wound area.



Cell Invasion Analysis using Transwell Assay

This protocol evaluates the ability of A549 cells to invade through an extracellular matrix barrier.

Materials:

- A549 cells
- Transwell inserts (8.0-µm pore size) for 24-well plates[15]
- Matrigel (or other basement membrane extract)
- Serum-free medium and medium with 10% FBS
- Anticancer Agent 183
- Cotton swabs, methanol, and crystal violet stain

Procedure:

- Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify at 37°C.
- Harvest A549 cells and resuspend them in serum-free medium containing a non-toxic concentration of Anticancer Agent 183.
- Seed 5 x 10⁴ cells into the upper chamber of the Transwell insert.[15]
- Fill the lower chamber with complete medium (containing 10% FBS) to act as a chemoattractant.[15]
- Incubate for 24-48 hours at 37°C.
- After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.[16]
- Fix the cells that have invaded to the bottom surface of the membrane with methanol for 30 minutes.[16]



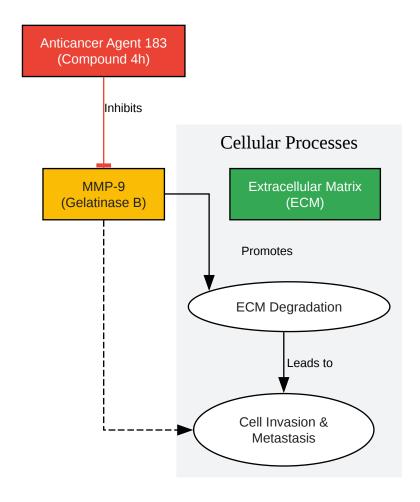


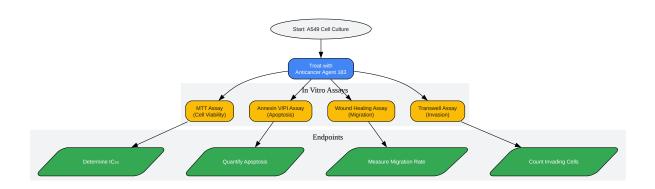


- Stain the fixed cells with 0.1-0.5% crystal violet for 20 minutes.[15][16]
- Wash the inserts, allow them to dry, and count the number of stained cells in several random fields under a microscope.
- Quantify the results by comparing the number of invading cells in the treated group versus the control group.

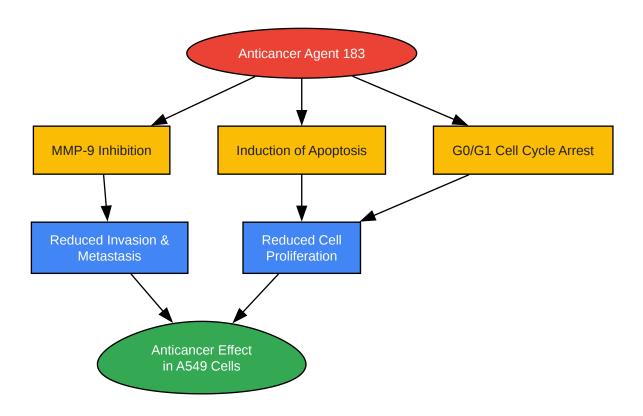
Visualizations











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